4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine under basic conditions.
Coupling Reaction: The final step involves coupling the methoxypiperidine intermediate with the benzamide core in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of 4-(4-hydroxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide.
Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the benzamide core can bind to enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- 4-(4-methoxypiperidin-1-yl)-N-(furan-2-ylmethyl)benzamide
- 4-(4-methoxypiperidin-1-yl)-N-(thiophen-3-ylmethyl)benzamide
Uniqueness
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypiperidine and thiophen-2-ylmethyl groups differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEJJZBGNMFBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.